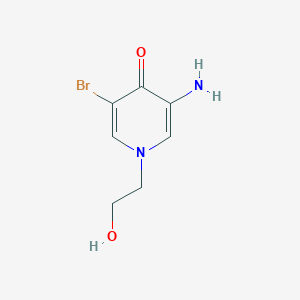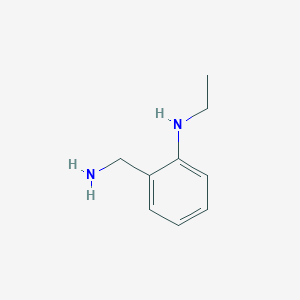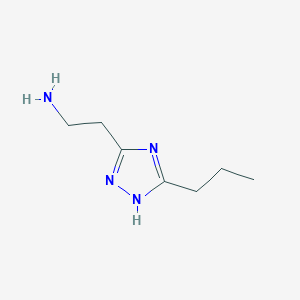
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4 The presence of a propyl group at position 5 and an ethanamine group at position 2 further defines its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Another approach involves the cyclization of N-propylhydrazinecarboxamide with ethyl chloroacetate, followed by subsequent reduction and amination steps
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
化学反应分析
Types of Reactions
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide; reactions are carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of halogenated triazole derivatives.
科学研究应用
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用机制
The mechanism of action of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the ethanamine group can interact with biological membranes, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
Uniqueness
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and ethanamine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-2-3-6-9-7(4-5-8)11-10-6/h2-5,8H2,1H3,(H,9,10,11) |
InChI 键 |
MCTGPEZLLVLGHL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NN1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


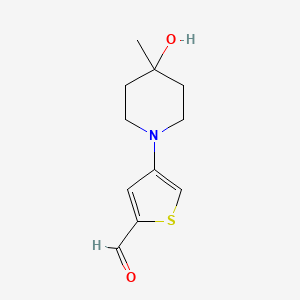
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)

![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)

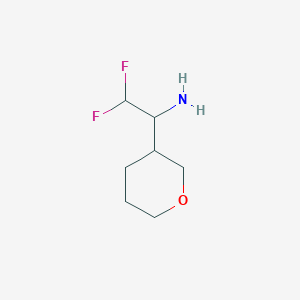

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
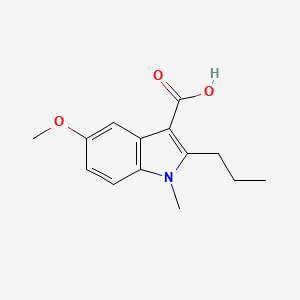
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
